Ethyl 4-fluoro-2-phenoxybenzoate
Description
Ethyl 4-fluoro-2-phenoxybenzoate is a fluorinated aromatic ester characterized by a benzoate core substituted with a fluorine atom at the 4-position and a phenoxy group at the 2-position. This compound’s structure imparts unique physicochemical properties, such as enhanced lipophilicity and stability, making it relevant in pharmaceutical and agrochemical research.
Properties
Molecular Formula |
C15H13FO3 |
|---|---|
Molecular Weight |
260.26 g/mol |
IUPAC Name |
ethyl 4-fluoro-2-phenoxybenzoate |
InChI |
InChI=1S/C15H13FO3/c1-2-18-15(17)13-9-8-11(16)10-14(13)19-12-6-4-3-5-7-12/h3-10H,2H2,1H3 |
InChI Key |
AUOKSTRCHFRDKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)F)OC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-fluoro-2-phenoxybenzoate can be synthesized through several methods. One common synthetic route involves the esterification of 4-fluoro-2-phenoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Suzuki-Miyaura coupling reaction, where 4-fluoro-2-iodobenzoic acid is coupled with phenol in the presence of a palladium catalyst and a base such as potassium carbonate. The resulting product is then esterified with ethanol to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems allows for efficient and high-yield production. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-fluoro-2-phenoxybenzoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of palladium catalysts.
Major Products Formed
Oxidation: 4-fluoro-2-phenoxybenzoic acid.
Reduction: 4-fluoro-2-phenoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-fluoro-2-phenoxybenzoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including liquid crystals and polymers
Mechanism of Action
The mechanism of action of ethyl 4-fluoro-2-phenoxybenzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active 4-fluoro-2-phenoxybenzoic acid, which can then interact with enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and stability, making it a potent inhibitor of certain enzymes and pathways .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key analogues of ethyl 4-fluoro-2-phenoxybenzoate, highlighting structural variations and their implications:
Key Observations:
- Substituent Position and Reactivity: The 4-fluoro substitution is conserved in many analogues, likely due to its electron-withdrawing effects, which stabilize the ester bond. Phenoxy groups (as in the target compound) contribute to steric bulk and lipophilicity compared to polar groups like amines or amides .
- Functional Group Impact: Amide vs. Hydroxy Group: Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate introduces acidity (pKa ~8-10 for phenolic OH), enabling salt formation or conjugation. Halogen Variation: Bromine in Ethyl 4-(2-bromo-5-fluorophenoxy)butanoate may enhance electrophilic reactivity for further substitution.
Physicochemical and Spectroscopic Properties
- IR Spectroscopy : Expected peaks for C=O (ester, ~1700 cm⁻¹), C-O (ester, ~1250 cm⁻¹), and aromatic C-F (~1100 cm⁻¹) .
- NMR: ¹H NMR: Phenoxy protons (δ 6.8-7.5 ppm), ester ethyl group (δ 1.3-1.5 ppm for CH₃, δ 4.3-4.5 ppm for CH₂) . ¹³C NMR: Carbonyl (C=O, ~165-170 ppm), fluorinated aromatic carbons (C-F, ~115-125 ppm) .
- Solubility: Phenoxy-containing compounds (e.g., target compound) are less polar than amide or amine derivatives, favoring organic solvents (ethyl acetate, DCM) .
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